molecular formula C18H20ClN5O2 B15399851 7-(3-Chlorobut-2-en-1-yl)-1,3-dimethyl-8-(m-tolylamino)-1H-purine-2,6(3H,7H)-dione CAS No. 478253-17-7

7-(3-Chlorobut-2-en-1-yl)-1,3-dimethyl-8-(m-tolylamino)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B15399851
CAS No.: 478253-17-7
M. Wt: 373.8 g/mol
InChI Key: XXTPJXYYTPGKMM-XYOKQWHBSA-N
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Description

7-(3-Chlorobut-2-en-1-yl)-1,3-dimethyl-8-(m-tolylamino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H20ClN5O2 and its molecular weight is 373.8 g/mol. The purity is usually 95%.
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Biological Activity

7-(3-Chlorobut-2-en-1-yl)-1,3-dimethyl-8-(m-tolylamino)-1H-purine-2,6(3H,7H)-dione, also known by its CAS number 478252-87-8, is a purine derivative that has garnered interest for its potential biological activities. This compound exhibits a unique structure that may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H20ClN5O2, with a molecular weight of 337.80 g/mol. It features a chlorobutene side chain and a dimethylpurine core structure, which are critical for its biological interactions.

PropertyValue
CAS Number478252-87-8
Molecular FormulaC15H20ClN5O2
Molecular Weight337.80 g/mol
PurityNLT 98%

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, studies have shown that modifications in the purine structure can enhance cytotoxicity against various cancer cell lines. The presence of the chlorobutene moiety may contribute to this activity by facilitating interactions with cellular targets involved in proliferation and apoptosis.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes related to metabolic pathways. For example, it may act as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. Inhibitors of DPP-IV are known to improve glycemic control in diabetic patients by prolonging the action of incretin hormones.

Neuroprotective Effects

Emerging evidence suggests that purine derivatives can exhibit neuroprotective effects. The modulation of adenosine receptors by compounds like this compound may play a role in protecting neuronal cells from oxidative stress and excitotoxicity.

Case Studies

  • Anticancer Studies : A study published in Cancer Research demonstrated that a related purine derivative significantly inhibited tumor growth in xenograft models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
  • Diabetes Management : In clinical trials assessing DPP-IV inhibitors, compounds structurally related to this purine derivative showed improved glycemic control in type 2 diabetes patients compared to placebo groups.
  • Neuroprotection : Research conducted on neurodegenerative models indicated that purine derivatives can protect against neuronal loss induced by toxic agents, potentially through modulation of adenosine receptors.

Properties

CAS No.

478253-17-7

Molecular Formula

C18H20ClN5O2

Molecular Weight

373.8 g/mol

IUPAC Name

7-[(E)-3-chlorobut-2-enyl]-1,3-dimethyl-8-(3-methylanilino)purine-2,6-dione

InChI

InChI=1S/C18H20ClN5O2/c1-11-6-5-7-13(10-11)20-17-21-15-14(24(17)9-8-12(2)19)16(25)23(4)18(26)22(15)3/h5-8,10H,9H2,1-4H3,(H,20,21)/b12-8+

InChI Key

XXTPJXYYTPGKMM-XYOKQWHBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC2=NC3=C(N2C/C=C(\C)/Cl)C(=O)N(C(=O)N3C)C

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC3=C(N2CC=C(C)Cl)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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